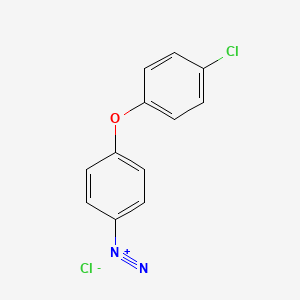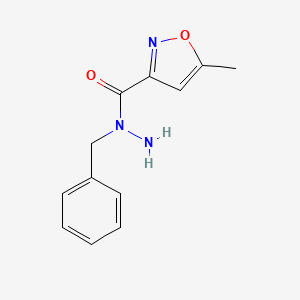
Hydrazine, 1-benzyl-1-(5-methyl-3-isoxazolylcarbonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine, 1-benzyl-1-(5-methyl-3-isoxazolylcarbonyl)- is a chemical compound known for its unique structure and properties It is a derivative of hydrazine, featuring a benzyl group and a 5-methyl-3-isoxazolylcarbonyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hydrazine, 1-benzyl-1-(5-methyl-3-isoxazolylcarbonyl)- typically involves the reaction of hydrazine with benzyl chloride and 5-methyl-3-isoxazolecarboxylic acid. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:
Step 1: Benzyl chloride reacts with hydrazine in the presence of a base to form benzylhydrazine.
Step 2: Benzylhydrazine is then reacted with 5-methyl-3-isoxazolecarboxylic acid to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents may also be employed to improve the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Hydrazine, 1-benzyl-1-(5-methyl-3-isoxazolylcarbonyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution.
Major Products:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted hydrazine compounds.
Aplicaciones Científicas De Investigación
Hydrazine, 1-benzyl-1-(5-methyl-3-isoxazolylcarbonyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Hydrazine, 1-benzyl-1-(5-methyl-3-isoxazolylcarbonyl)- involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby affecting mood and behavior.
Comparación Con Compuestos Similares
Isocarboxazid: A monoamine oxidase inhibitor used in the treatment of depression.
Phenelzine: Another monoamine oxidase inhibitor with similar applications.
Tranylcypromine: A compound with a similar mechanism of action but different chemical structure.
Uniqueness: Hydrazine, 1-benzyl-1-(5-methyl-3-isoxazolylcarbonyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
69352-52-9 |
|---|---|
Fórmula molecular |
C12H13N3O2 |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
N-benzyl-5-methyl-1,2-oxazole-3-carbohydrazide |
InChI |
InChI=1S/C12H13N3O2/c1-9-7-11(14-17-9)12(16)15(13)8-10-5-3-2-4-6-10/h2-7H,8,13H2,1H3 |
Clave InChI |
AWFHCMIESWXMBA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NO1)C(=O)N(CC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


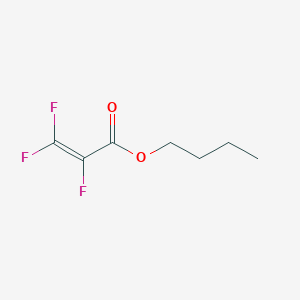

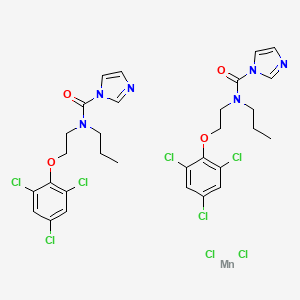
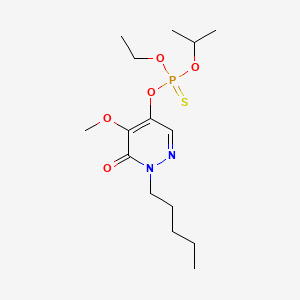

![5-Nitro-2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione](/img/structure/B14459644.png)
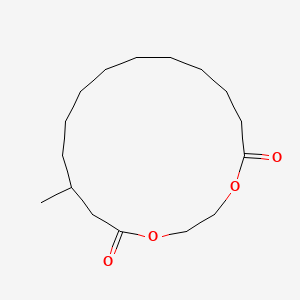


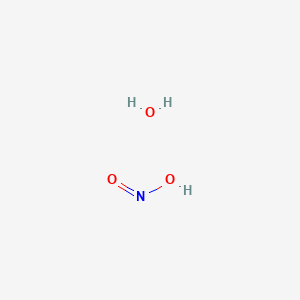
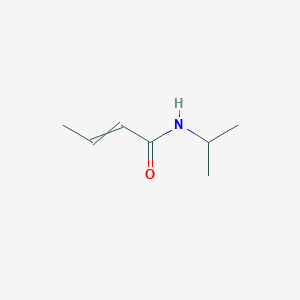
![3-(4-Hydroxyphenyl)-5-[(3-methylbutoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14459662.png)
phosphane](/img/structure/B14459667.png)
